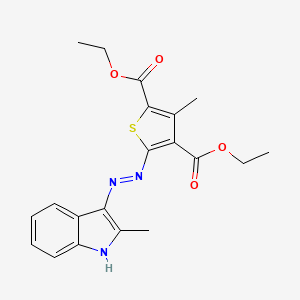

(E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate

Description

The compound “(E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate” (hereafter referred to as Compound A) is a thiophene-based derivative featuring a hydrazinyl-indole moiety. Its structure integrates a 2,4-dicarboxylate ester-substituted thiophene core, with a 3-methyl group and a hydrazine-linked 2-methylindole substituent at the 5-position. This conjugation between the thiophene and indole systems likely enhances π-electron delocalization, influencing its optical and electronic properties. The E-configuration of the hydrazine bridge is critical for molecular planarity and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name |

diethyl 3-methyl-5-[(2-methyl-1H-indol-3-yl)diazenyl]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-5-26-19(24)15-11(3)17(20(25)27-6-2)28-18(15)23-22-16-12(4)21-14-10-8-7-9-13(14)16/h7-10,21H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLVDKZSLKQWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-Diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities based on recent studies, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate can be represented as follows:

This compound features a thiophene core substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate exhibit significant antitumor and antibacterial properties. The following sections delve into specific findings regarding these activities.

Antitumor Activity

Recent studies have shown that thiophene derivatives can effectively inhibit cancer cell proliferation. For instance, a study evaluating various thiophene-based compounds reported IC50 values ranging from 17 nM to 130 nM against different cancer cell lines. The mechanism of action appears to involve the inhibition of tubulin assembly and induction of apoptosis through the intrinsic mitochondrial pathway .

Table 1: Antitumor Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 25 | Tubulin inhibition |

| Compound B | MCF7 (Breast) | 45 | Apoptosis induction |

| Compound C | HeLa (Cervical) | 60 | Cell cycle arrest |

Antibacterial Activity

In addition to antitumor effects, (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate has demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. One study noted that certain derivatives exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin by 10–50 fold .

Table 2: Antibacterial Activity Against Various Bacteria

| Bacterium | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.008 | 0.015 |

| Enterobacter cloacae | 0.004 | 0.008 |

Case Studies

- Case Study on Antitumor Efficacy : A study conducted on a novel thiophene derivative showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, leading to significant tumor size reduction compared to control groups .

- Case Study on Antibacterial Properties : Another investigation focused on the antibacterial efficacy of thiophene compounds against multi-drug resistant strains of bacteria. The results highlighted the potential for these compounds as alternatives to conventional antibiotics, particularly in treating infections caused by resistant strains .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate exhibit promising anticancer properties. For instance, related indole derivatives have shown significant antimitotic activity against human tumor cells, with mean GI50/TGI values indicating effective growth inhibition at micromolar concentrations . The structural motifs present in these compounds suggest potential mechanisms of action involving disruption of cancer cell proliferation pathways.

1.2 Antioxidant Properties

The compound's structure allows for potential antioxidant activities, which are crucial in combating oxidative stress-related diseases. Studies have demonstrated that similar thiophene derivatives possess notable free radical scavenging capabilities, contributing to their therapeutic efficacy . This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role in tumor progression and treatment resistance.

Materials Science

2.1 Organic Photovoltaics

The unique electronic properties of (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate make it a candidate for use in organic photovoltaic cells. The thiophene moiety is known for its ability to facilitate charge transport, which is essential for efficient energy conversion in solar cells . Research into similar compounds has shown that their incorporation into polymer blends can enhance the overall efficiency of photovoltaic devices.

2.2 Dye-Sensitized Solar Cells

In dye-sensitized solar cell (DSSC) applications, compounds with indole and thiophene units have been explored as sensitizers due to their favorable light absorption properties and ability to inject electrons into the conduction band of semiconductor materials . The structural characteristics of (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate suggest it could be optimized for this purpose.

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate typically involves multi-step reactions incorporating hydrazine derivatives and thiophene-based dicarboxylic acids. The reaction conditions are crucial for achieving high yields and purity of the final product .

3.2 Characterization Techniques

Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity necessary for further applications in research and development.

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Structural Comparison

Compound A shares structural similarities with several thiophene dicarboxylate derivatives but differs in substituent functionalization:

Key Observations :

- Hydrogen Bonding : Unlike the acetamido derivative’s N–H⋯O bonds , Compound A may form N–H⋯S or N–H⋯N interactions due to the hydrazine-indole system.

Yield and Efficiency :

- Hydrazine-mediated reactions (e.g., ) typically yield 80–90%, comparable to Compound A ’s expected efficiency.

- Cycloaddition routes (e.g., ) show lower yields (46%) due to competing decomposition pathways.

Physicochemical Properties

Notes:

- The indole group in Compound A reduces solubility in polar solvents compared to acetamido or amino-substituted analogs.

- Higher melting points in hydrazine derivatives (e.g., ) suggest stronger intermolecular interactions vs. saturated thiophenes .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-diethyl 3-methyl-5-(2-(2-methyl-3H-indol-3-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of hydrazine derivatives with indole-containing precursors. Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) are critical for facilitating key steps, such as cyclization or coupling reactions . For example, similar thiophene derivatives are synthesized via reactions between 3-methylthiophene-2,4-dicarboxylate esters and hydrazine derivatives under reflux conditions in polar aprotic solvents like DMF . Optimization includes:

- Catalyst screening : Test AlCl₃, FeCl₃, or ZnCl₂ for efficiency.

- Temperature control : Maintain 80–100°C to avoid side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., indole NH at δ 10–12 ppm, ester carbonyls at δ 160–170 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 541.6) .

- X-ray crystallography : Use SHELX software for structure refinement. Crystallize the compound in ethanol or DMF to obtain single crystals .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., indole-hydrazone ↔ keto-enol forms) by observing peak splitting at low temperatures .

- 2D NMR (COSY, NOESY) : Map coupling interactions to distinguish regioisomers .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for proposed structures .

Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?

Methodological Answer: Focus on functional group modifications and assay design:

- Analog synthesis : Replace the indole moiety with pyrrole or benzothiophene to assess binding affinity changes .

- Biological assays : Test inhibition of enzymes (e.g., kinases) via fluorescence polarization or SPR-based binding assays. Use IC₅₀ values to rank derivatives .

- Molecular docking : Model interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina to rationalize SAR trends .

Q. How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer: Low yields may stem from steric hindrance or competing side reactions. Mitigation approaches:

- Protecting groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) during coupling .

- Microwave-assisted synthesis : Accelerate reaction kinetics and improve regioselectivity .

- Real-time monitoring : Use HPLC or GC-MS to track intermediate formation and adjust stoichiometry .

Applications in Materials Science

Q. What electronic properties make this compound suitable for optoelectronic materials?

Methodological Answer: The conjugated thiophene-indole system enables π-π stacking and charge transport. Key characterization methods:

- UV-Vis spectroscopy : Measure λₘₐₓ (~350–450 nm) to estimate bandgap .

- Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., HOMO at −5.2 eV for hole-transport applications) .

- Thin-film XRD : Assess crystallinity for device fabrication .

Data Contradiction Analysis

Q. How should discrepancies between computational and experimental solubility data be addressed?

Methodological Answer: Discrepancies often arise from solvent-solute interactions not captured in simulations. Steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.